molecular formula C9H10N2O4 B11798250 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one

3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one

Cat. No.: B11798250
M. Wt: 210.19 g/mol
InChI Key: HYZQRKWBALHQHI-UHFFFAOYSA-N
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Description

3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a nitro group, an acetyl group, and an ethyl group attached to the pyridine ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the nitration of 1-ethyl-2-pyridone followed by acetylation. The reaction conditions typically include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-Acetyl-1-ethyl-5-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridones depending on the nucleophile used.

    Oxidation: 3-Acetyl-1-carboxy-5-nitropyridin-2(1H)-one.

Scientific Research Applications

3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group could be involved in redox reactions, while the acetyl group might participate in acetylation reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-1-methyl-5-nitropyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Acetyl-1-ethyl-4-nitropyridin-2(1H)-one: Nitro group in a different position on the pyridine ring.

    3-Acetyl-1-ethyl-5-nitropyridin-4(1H)-one: Different position of the acetyl group.

Uniqueness

3-Acetyl-1-ethyl-5-nitropyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-acetyl-1-ethyl-5-nitropyridin-2-one

InChI

InChI=1S/C9H10N2O4/c1-3-10-5-7(11(14)15)4-8(6(2)12)9(10)13/h4-5H,3H2,1-2H3

InChI Key

HYZQRKWBALHQHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C(C1=O)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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